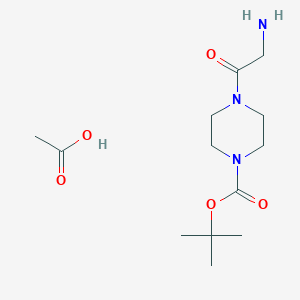
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is a chemical compound with the molecular formula C11H21N3O3. It is a piperazine derivative that is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-aminoacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Reaction of Piperazine with tert-Butyl Chloroformate: This step forms the tert-butyl piperazine intermediate.
Reaction with 2-Aminoacetyl Chloride: The intermediate is then reacted with 2-aminoacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is unique due to its specific functional groups, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H25N3O5 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
acetic acid;tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3.C2H4O2/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;1-2(3)4/h4-8,12H2,1-3H3;1H3,(H,3,4) |
InChI Key |
DGBCBDGSUGCXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















